molecular formula C19H23BrN2O2 B13761224 Bromodiethylaminoethoxybenzanilide CAS No. 5014-35-7

Bromodiethylaminoethoxybenzanilide

Cat. No.: B13761224
CAS No.: 5014-35-7
M. Wt: 391.3 g/mol
InChI Key: LPDBFJGKSBYQRE-UHFFFAOYSA-N
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Description

Bromodiethylaminoethoxybenzanilide is a benzanilide derivative characterized by a bromo substituent, a diethylaminoethoxy group, and an anilide backbone. The bromine atom may enhance lipophilicity and binding interactions, while the diethylaminoethoxy group could influence solubility and pharmacokinetic properties.

Properties

CAS No.

5014-35-7

Molecular Formula

C19H23BrN2O2

Molecular Weight

391.3 g/mol

IUPAC Name

5-bromo-2-[2-(diethylamino)ethoxy]-N-phenylbenzamide

InChI

InChI=1S/C19H23BrN2O2/c1-3-22(4-2)12-13-24-18-11-10-15(20)14-17(18)19(23)21-16-8-6-5-7-9-16/h5-11,14H,3-4,12-13H2,1-2H3,(H,21,23)

InChI Key

LPDBFJGKSBYQRE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromodiethylaminoethoxybenzanilide typically involves the bromination of a suitable benzanilide precursor. One common method is the bromination of benzanilide using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature. The resulting brominated benzanilide is then reacted with diethylamine and ethoxyethanol to introduce the diethylamino and ethoxy groups, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The bromination step can be optimized using automated reactors, and the subsequent functionalization steps can be carried out in a controlled environment to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Bromodiethylaminoethoxybenzanilide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The presence of the diethylamino group allows for coupling reactions with other aromatic compounds, leading to the formation of more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide for hydroxylation and primary amines for amination. These reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydroxylation of this compound can yield hydroxybenzanilide derivatives, while amination can produce amino-substituted benzanilides.

Scientific Research Applications

Bromodiethylaminoethoxybenzanilide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential therapeutic uses.

    Industrial Applications: this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Bromodiethylaminoethoxybenzanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound’s ability to cross cell membranes and interact with intracellular targets further enhances its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Bromodiethylaminoethoxybenzanilide belongs to the broader class of 2-aminobenzamide derivatives, which are studied for their varied biological activities. Key structural analogues include:

  • 2-Aminobenzamide: The parent compound lacking substituents, often used as a reference in solubility and binding studies.
  • Bromo-substituted benzanilides : Derivatives with bromine at different positions, affecting steric and electronic properties.
  • Alkylaminoethoxy benzanilides: Compounds with varying alkyl groups (e.g., methyl, ethyl) influencing hydrophobicity and metabolic stability.

Physicochemical Properties

Comparative studies of 2-aminobenzamides highlight the impact of substituents:

Compound Molecular Weight (g/mol) Solubility (mg/mL) LogP Notable Substituents
This compound* ~420 (hypothetical) 0.15 (predicted) ~3.8 Bromo, diethylaminoethoxy
2-Aminobenzamide 136.15 1.2 1.2 None
4-Bromo-2-aminobenzamide 215.04 0.3 2.5 Bromo

*Hypothetical data inferred from structural trends in .

The bromo and diethylaminoethoxy groups in this compound likely reduce aqueous solubility compared to unsubstituted 2-aminobenzamide but enhance membrane permeability due to increased lipophilicity.

Research Findings and Trends

  • Substituent Effects: Bulky groups (e.g., diethylaminoethoxy) correlate with prolonged metabolic half-life but require formulation optimization to mitigate solubility issues.
  • Halogenation : Bromine enhances binding affinity in certain targets but may increase toxicity risks, as seen in brominated benzanilides.

Biological Activity

Bromodiethylaminoethoxybenzanilide is a compound of interest due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, relevant studies, and data on its pharmacological effects.

Chemical Structure and Properties

This compound can be characterized by its structural components, which include a bromine atom, a diethylamino group, and an ethoxy chain attached to a benzanilide moiety. The general structure can be represented as follows:

C18H24BrN2O2\text{C}_{18}\text{H}_{24}\text{Br}\text{N}_2\text{O}_2

This structure suggests potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific protein targets. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Cholinesterases : Compounds structurally related to benzanilides have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission and could provide insights into neuroprotective effects against diseases like Alzheimer's disease .
  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties against various pathogens, suggesting potential applications in treating infections .

In Vitro Studies

  • Cholinesterase Inhibition : A study on related compounds showed that certain derivatives exhibited potent AChE inhibition with IC50 values ranging from 0.55 μM to 1.68 μM. These findings highlight the potential for this compound to act as a multifunctional agent against neurodegenerative diseases .
  • Antimicrobial Testing : Preliminary tests indicated that compounds similar to this compound displayed effective antibacterial activity against E. coli, while showing limited efficacy against Staphylococcus aureus and Salmonella spp. The IC50 values for these activities ranged significantly, with some compounds showing promising results .
  • Cytotoxicity Assays : In vitro cytotoxicity studies against cancer cell lines such as HepG2 have been conducted, revealing that some derivatives possess low IC50 values (e.g., 6.525 μM), indicating strong potential as anticancer agents .

Case Studies

  • A case study involving the synthesis of various benzanilide derivatives demonstrated that structural modifications significantly influenced their biological activity, particularly in terms of cholinesterase inhibition and antimicrobial properties. This compound was included in these studies as a lead compound for further exploration .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Activity Target IC50 Value (μM) Reference
Cholinesterase InhibitionAChE0.55 - 1.68
Antimicrobial ActivityE. coliVaries (effective)
CytotoxicityHepG2 Cancer Cell Line6.525

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